(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Overview
Description
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate amines under specific conditions. For instance, the reaction of indole-3-carbaldehyde with an amine in the presence of a catalyst can yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as refluxing in toluene/acetonitrile mixtures .
Chemical Reactions Analysis
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acids, while reduction reactions can yield indole-3-ethanols .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties . They are also used in the development of new pharmaceuticals and therapeutic agents . In industry, these compounds are utilized in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific indole derivative and its application .
Comparison with Similar Compounds
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can be compared with other similar compounds, such as indole-3-carbaldehyde and indole-3-acetic acid . These compounds share the indole ring structure but differ in their functional groups and biological activities. Indole-3-carbaldehyde is commonly used as a precursor in the synthesis of various heterocyclic compounds, while indole-3-acetic acid is a plant hormone with significant roles in plant growth and development . The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMUABAAIKIJCD-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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